2-Oxa-6-azaspiro[4.5]decane hydrochloride
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Overview
Description
2-Oxa-6-azaspiro[45]decane hydrochloride is a spirocyclic compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spiro ring system
Mechanism of Action
Mode of Action
The mode of action of 2-Oxa-6-azaspiro[4The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by 2-Oxa-6-azaspiro[4Understanding the affected pathways and their downstream effects would require further investigation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Oxa-6-azaspiro[4It is known that the compound should be stored in an inert atmosphere at 2-8°C . More research is needed to fully understand how other environmental factors may influence its action .
Preparation Methods
The synthesis of 2-Oxa-6-azaspiro[4.5]decane hydrochloride can be achieved through several routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . Another approach includes the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol . These methods provide efficient pathways to obtain the desired spirocyclic structure.
Chemical Reactions Analysis
2-Oxa-6-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Common reagents used in these reactions include lithium aluminum hydride, Raney nickel, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxa-6-azaspiro[4.5]decane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of biologically active compounds, including inhibitors for enzymes like FGFR4 and vanin-1.
Organic Synthesis: The compound serves as a precursor for the synthesis of complex spirocyclic molecules, which are valuable in drug discovery.
Biological Studies: It is employed in the study of metabolic pathways and inflammation due to its inhibitory effects on specific enzymes.
Comparison with Similar Compounds
2-Oxa-6-azaspiro[4.5]decane hydrochloride can be compared with other spirocyclic compounds such as:
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
These compounds share similar structural features but differ in the positioning of the nitrogen and oxygen atoms within the spiro ring system. The uniqueness of this compound lies in its specific arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxa-6-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-5-9-8(3-1)4-6-10-7-8;/h9H,1-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXHSKZLFFNTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCOC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1894761-20-6 |
Source
|
Record name | 2-oxa-6-azaspiro[4.5]decane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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